Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-aminoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-13(8-10-19)18-14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSOKWIAGZHFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Direct Arylation
A robust method involves the Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 3-bromoaniline. This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of 1,4-dioxane and water at 80°C for 4 hours . Post-reaction purification via flash column chromatography (20% ethyl acetate/petroleum ether) yields the target compound with 50% efficiency.
Key Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (3 equiv)
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Solvent System : 1,4-dioxane/water (4:1)
This method is favored for its regioselectivity but requires careful handling of air-sensitive catalysts.
Visible Light-Mediated C–N Bond Formation
Recent advancements utilize photoredox catalysis for C–N bond formation. A mixture of tert-butyl piperidine-1-carboxylate, 3-nitroaniline, and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in dichloroethane undergoes irradiation with a blue LED under oxygen atmosphere . The reaction completes in 10 hours, achieving a 95% yield after column chromatography.
Mechanistic Insight :
TEMPO acts as a radical mediator, facilitating single-electron transfer (SET) to generate arylaminyl radicals. Oxygen ensures reoxidation of the catalyst, sustaining the catalytic cycle .
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Light Source | 450 nm LED |
| Solvent | Anhydrous dichloroethane |
| Catalyst Loading | 5 mol% TEMPO |
| Yield | 95% |
This method reduces reliance on transition metals and is scalable for industrial applications.
Resolution of Racemic Mixtures via Chiral Salts
For enantiomerically pure products, resolution of racemic tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate is achieved using D-phenylglycine (D-PG) derivatives. The racemate is dissolved in ethanol/water (1:15–20 v/v) and treated with p-toluenesulfonyl-D-PG at 67°C . Subsequent acid hydrolysis (10% HCl) and pH adjustment (8–10) yield the (3S)-enantiomer with 94.5% enantiomeric excess (ee).
Critical Steps :
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Solvent Ratio : Ethanol/water (1:17) for optimal solubility.
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Resolution Agent : p-Toluenesulfonyl-D-PG (1.03–1.08 equiv) .
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Crystallization : Slow cooling to 40°C ensures high-purity crystals.
Performance Metrics :
Multi-Step Synthesis via Ketal Intermediate
A four-step synthesis begins with N-benzyl-4-piperidone, which reacts with trimethyl orthoformate under acid catalysis (p-toluenesulfonic acid) to form a ketal . Subsequent treatment with tert-butyl carbamate in toluene at 80–100°C generates an imine intermediate. Hydrogenation over Pd/C (5–10 wt%) at 0.8–1.0 MPa yields the final product.
Process Summary :
Advantages :
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Avoids hazardous reducing agents (e.g., LiAlH₄).
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Suitable for kilogram-scale production.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 50% | 95% | Moderate | High |
| Photoredox Catalysis | 95% | 99% | High | Moderate |
| Chiral Resolution | 85% | 99% | Low | Low |
| Multi-Step Synthesis | 88% | 99% | High | Moderate |
Trade-offs :
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Photoredox : High yield but requires specialized equipment.
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Chiral Resolution : Enantiopure product but labor-intensive.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate is primarily related to its ability to interact with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine-Boc derivatives are widely explored due to their modularity and bioactivity. Below is a systematic comparison of tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate with structurally related analogs, focusing on structural features, physicochemical properties, and research applications.
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity: The target compound’s 3-aminophenylamino group introduces polarity (hydrogen bond donors/acceptors), reducing logP compared to non-polar analogs like tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (XLogP3 ~1.5). Para-substituted derivatives (e.g., 4-aminophenyl) exhibit higher solubility in aqueous media than meta-substituted counterparts due to symmetrical charge distribution .
Research Findings
- Meta vs. Para Substitution: A 2021 study found that para-aminophenyl derivatives (e.g., CAS 180079-94-1) exhibited 2-fold higher binding affinity to monoamine oxidase B (MAO-B) than meta-substituted analogs, attributed to optimal steric alignment .
- Boc Deprotection Efficiency : The Boc group in the target compound is cleaved 20% faster under acidic conditions compared to tert-butyl 4-(3-methoxystyryl)piperidine-1-carboxylate, likely due to reduced electron density at the carbamate .
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 4-(3-aminophenylamino)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization .
- Coupling reactions : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the 3-aminophenyl group. Catalysts like Pd(OAc)₂ or ligands such as Xantphos may enhance coupling efficiency .
- Deprotection : Acidic conditions (e.g., HCl in dioxane) to remove the Boc group .
Q. Critical conditions :
- Temperature control : Maintain ≤ 0°C during sensitive steps (e.g., nitro group reductions) to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Catalyst optimization : Screening Pd-based catalysts for coupling steps can improve yields by 20–30% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust or aerosols are generated .
- Fire safety : Use CO₂ or dry chemical extinguishers for fires involving organic compounds. Avoid water jets, which may spread flammable materials .
- First aid :
- Waste disposal : Segregate chemical waste in labeled containers for incineration or specialized treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl piperidine derivatives?
Methodological Answer:
- In vitro testing : Conduct MTT assays on human cell lines (e.g., HEK-293) to evaluate acute cytotoxicity. Compare results with structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate), which lack toxicity data .
- QSAR modeling : Use quantitative structure-activity relationship models to predict toxicity based on substituent effects (e.g., electron-withdrawing groups may increase reactivity) .
- Metabolite analysis : Perform LC-MS to identify degradation products that may contribute to toxicity .
Q. What strategies are effective for optimizing regioselectivity in alkylation or arylation reactions involving this compound?
Methodological Answer:
- Directed metalation : Use directing groups (e.g., sulfonamides) to control arylation sites. For example, a meta-directing sulfonyl group can enhance selectivity for the 3-aminophenyl position .
- Microwave-assisted synthesis : Reduce reaction times (from 24h to 2h) while improving regioselectivity by 15–20% through controlled heating .
- Solvent effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, while polar solvents (e.g., DMSO) favor kinetic pathways .
Q. How can researchers characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., KD values) with target proteins .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs). Validate with mutagenesis studies to identify critical binding residues .
- In vivo assays : Administer the compound in zebrafish models to assess bioavailability and off-target effects .
Q. What analytical techniques are most reliable for purity assessment and structural confirmation?
Methodological Answer:
Q. How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., overalkylation) .
- Purification optimization : Use automated flash chromatography with gradient elution (hexane/EtOAc) for high-throughput purification .
- Process analytics : In-line FTIR monitors reaction progress in real time, reducing batch failures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
Methodological Answer:
- Solvent screening : Test solubility in DMSO, ethanol, and water at 25°C and 37°C. Use nephelometry for quantitative measurements .
- QSAR modeling : Correlate logP values (predicted: ~3.6) with experimental solubility to identify outliers .
- Co-solvent strategies : Add 10% PEG-400 to aqueous buffers to enhance solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
